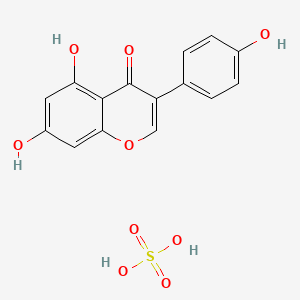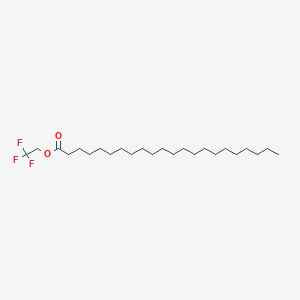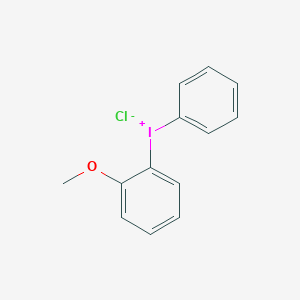
(2-Methoxyphenyl)(phenyl)iodanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl)(phenyl)iodanium chloride is a chemical compound with the molecular formula C13H12ClIO It is an organoiodine compound that contains an iodonium ion, which is a positively charged iodine atom bonded to two aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(phenyl)iodanium chloride typically involves the reaction of iodobenzene with (2-methoxyphenyl)boronic acid in the presence of a suitable oxidizing agent and a chloride source. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent and hydrochloric acid as the chloride source. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired iodonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl)(phenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the iodonium ion acts as an oxidizing agent.
Reduction: It can be reduced to form iodobenzene and (2-methoxyphenyl)benzene.
Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new carbon-iodine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and other peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include iodobenzene, (2-methoxyphenyl)benzene, and various substituted aryl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methoxyphenyl)(phenyl)iodanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for radiolabeling in positron emission tomography (PET) imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methoxyphenyl)(phenyl)iodanium chloride involves the activation of the iodonium ion, which can then participate in various electrophilic reactions. The iodonium ion acts as an electrophile, facilitating the transfer of the aryl group to nucleophiles. This process is often mediated by the formation of reactive intermediates, such as iodonium ylides, which enhance the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyliodonium chloride: Similar structure but lacks the methoxy group.
(4-Methoxyphenyl)(phenyl)iodanium chloride: Similar structure with the methoxy group at the para position.
(2-Methoxyphenyl)(4-methylphenyl)iodanium chloride: Similar structure with a methyl group on the phenyl ring.
Uniqueness
(2-Methoxyphenyl)(phenyl)iodanium chloride is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can lead to different electronic and steric effects compared to other iodonium salts, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
185033-27-6 |
|---|---|
Formule moléculaire |
C13H12ClIO |
Poids moléculaire |
346.59 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-phenyliodanium;chloride |
InChI |
InChI=1S/C13H12IO.ClH/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1 |
Clé InChI |
ONXNHBKFSGUYHL-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC=C1[I+]C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
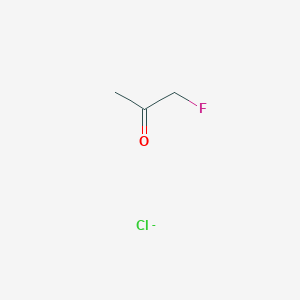
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
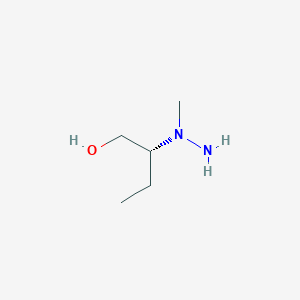
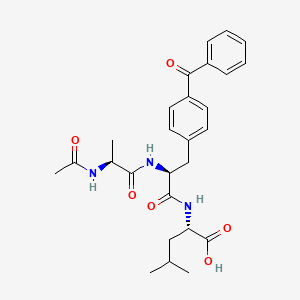


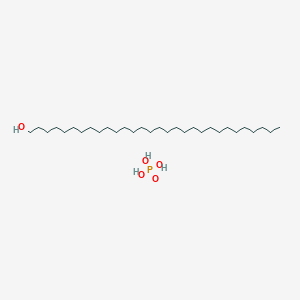
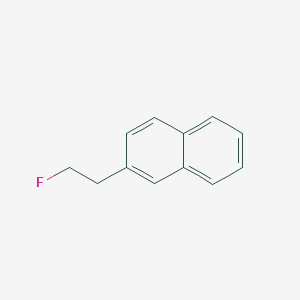

![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
